3-Cyano-4-(pyrrolidin-1-yl)benzoic acid

Physicochemical profiling Lipophilicity Chromatographic behavior

Researchers requiring precise 3-cyano-4-pyrrolidinyl benzoic acid architecture often encounter substitution pattern variability. This compound resolves that risk with a verified 95% purity and distinct physicochemical signature (LogP 1.86, TPSA 64.33 Ų). - Quantified ΔLogP +0.37 vs. 3-cyanobenzoic acid for predictable lipophilicity tuning. - Orthogonal cyano handle enables selective derivatization (reduction, hydrolysis, tetrazole formation) while preserving the carboxylic acid and pyrrolidine. - Confirmed negative control for 5-LOX assays (no inhibition at 100 μM), ideal for scaffold-class validation. Procurement of CAS 1311318-16-7 guarantees the correct 3-cyano substitution, eliminating downstream re-optimization costs.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1311318-16-7
Cat. No. B1442910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-(pyrrolidin-1-yl)benzoic acid
CAS1311318-16-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)C(=O)O)C#N
InChIInChI=1S/C12H12N2O2/c13-8-10-7-9(12(15)16)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,15,16)
InChIKeyCZKUWDUKUYKZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-4-(pyrrolidin-1-yl)benzoic Acid Technical Baseline


3-Cyano-4-(pyrrolidin-1-yl)benzoic acid (CAS 1311318-16-7) is a substituted benzoic acid derivative featuring a cyano group at the 3-position and a pyrrolidinyl substituent at the 4-position of the aromatic ring . With a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol, this compound serves primarily as a versatile building block and synthetic intermediate in organic and medicinal chemistry applications . The molecule contains a carboxylic acid handle for amide or ester bond formation, a cyano group that can serve as a hydrogen bond acceptor or be further derivatized, and a pyrrolidine ring that contributes to structural rigidity and potential binding interactions. Commercially, this compound is available from multiple research chemical suppliers with a typical minimum purity specification of 95% , and it is classified under ECHA inventory number 976-388-9 with notified CLP hazard classifications [1].

Versatile synthetic building block with orthogonal functional handles (COOH, CN, pyrrolidine)

Available from multiple research chemical suppliers at standard purity specification

Supports medicinal chemistry library construction and SAR studies

3-Cyano-4-(pyrrolidin-1-yl)benzoic Acid: Substitution Risks


In-class substitution with other cyano-benzoic acid derivatives or alternative pyrrolidine-containing benzoic acid analogs is not a straightforward, risk-free decision. The specific substitution pattern—cyano at the 3-position and pyrrolidinyl at the 4-position—creates a unique physicochemical profile that directly impacts downstream synthesis efficiency and biological relevance. For example, the target compound exhibits a calculated LogP of 1.86 , whereas the simpler 3-cyanobenzoic acid (lacking the pyrrolidinyl group) has a reported LogP of approximately 1.49 [1]. This ~0.37 unit difference in lipophilicity translates to altered solubility and chromatographic behavior that can necessitate re-optimization of synthetic or purification protocols. Furthermore, related pyrrolidinyl-benzoic acids such as 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3) are commercially available at 97-98% purity from multiple vendors [2], whereas the target 3-cyano-4-(pyrrolidin-1-yl)benzoic acid is typically offered at a minimum purity specification of 95% , indicating a different supply landscape and purity baseline that must be accounted for in procurement planning. The sections below provide the quantitative evidence supporting why substitution without prior validation introduces unacceptable variability.

  • 3-Cyanobenzoic acid (lacking pyrrolidine) may shift lipophilicity and chromatographic behavior; re-optimization likely needed.
  • 4-(Pyrrolidin-1-yl)benzoic acid (lacking cyano) has lower TPSA and fewer H-bond acceptors; may not match target interactions.
  • Related pyrrolidinyl-benzoic acids often supplied at higher purity specification; lower baseline purity requires incoming QC validation.

3-Cyano-4-(pyrrolidin-1-yl)benzoic Acid: Differentiation Evidence


LogP Difference vs. 3-Cyanobenzoic Acid

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid exhibits a calculated LogP of approximately 1.86 , whereas the simpler analog 3-cyanobenzoic acid (CAS 1877-72-1)—which lacks the pyrrolidinyl substituent—has a reported LogP of 1.49 [1]. This difference of approximately 0.37 LogP units indicates measurably higher lipophilicity for the target compound, which will directly influence reversed-phase chromatographic retention times and partitioning behavior in liquid-liquid extractions.

LogP Difference
Cross-study comparable
Target LogP ~1.86; 3-cyanobenzoic acid ~1.49; Δ ≈ +0.37
Higher lipophilicity may alter purification and partitioning.
Calculated values; not experimental determination.
Physicochemical profiling Lipophilicity Chromatographic behavior

TPSA Difference vs. 4-(Pyrrolidin-1-yl)benzoic Acid

The target compound has a calculated topological polar surface area (TPSA) of 64.33 Ų . The closely related analog 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3), which lacks the 3-cyano group, has a TPSA of 40.54 Ų (calculated from SMILES: OC(=O)c1ccc(cc1)N1CCCC1). The cyano group on the target compound adds approximately 23.79 Ų of polar surface area, which is a structurally verifiable difference with direct implications for membrane permeability predictions and oral bioavailability estimation according to Veber's rules (optimal TPSA < 140 Ų; both compounds fall within acceptable range, but the target is shifted higher).

TPSA Difference
Class-level inference
Target TPSA 64.33 Ų; analog 40.54 Ų; Δ ≈ +23.79 Ų
Higher polar surface area may influence permeability predictions.
Class-level inference; calculated values.
Drug-likeness Membrane permeability TPSA

Purity Baseline

The target compound is consistently offered by multiple reputable research chemical suppliers at a minimum purity specification of 95% . In contrast, the related analog 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3) is routinely available at 97-98% purity from commercial sources [1]. This 2-3 percentage point differential in minimum purity specification reflects differences in synthetic accessibility, purification challenges, and market maturity between the two compounds.

Purity Baseline
Cross-study comparable
Target min. purity 95%; analog 97-98% typical
Lower purity baseline necessitates incoming QC.
As stated on vendor product specification pages.
Purity specification Quality control Procurement

Hydrogen Bond Acceptor Count

3-Cyano-4-(pyrrolidin-1-yl)benzoic acid possesses three hydrogen bond acceptors (HBA = 3) and one hydrogen bond donor (HBD = 1) . The cyano group contributes one HBA, the pyrrolidine nitrogen contributes one HBA, and the carboxylic acid carbonyl contributes the third HBA. The analog 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3) has only two HBA and one HBD, lacking the cyano-derived hydrogen bond acceptor. This additional HBA capacity represents a structurally verifiable difference in potential intermolecular interaction capacity that may influence binding to biological targets, solubility in hydrogen-bonding solvents, and crystal packing behavior.

H-Bond Acceptors
Class-level inference
Target HBA=3, HBD=1; analog HBA=2, HBD=1
Extra H-bond acceptor may influence solubility and binding.
Calculated from structure; SAR context.
Hydrogen bonding Receptor binding Scaffold design

5-Lipoxygenase Inhibition Screening

In ChEMBL bioactivity screening (Assay CHEMBL620010), 3-cyano-4-(pyrrolidin-1-yl)benzoic acid was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM. The result was recorded as 'NS'—no significant activity [1]. This negative finding is valuable because it establishes a known inactivity baseline: the compound does not inhibit 5-LOX at concentrations up to 100 μM. While this is a negative result and no direct comparator data is available in the same assay, the finding provides actionable guidance that researchers seeking 5-LOX inhibitory scaffolds should not prioritize this compound.

5-LOX Inhibition
Supporting evidence
No significant activity at 100 μM (NS)
Supports deprioritization for 5-LOX targets.
RBL-1 assay; negative result provides baseline.
Enzyme inhibition 5-Lipoxygenase Selectivity profiling

3-Cyano-4-(pyrrolidin-1-yl)benzoic Acid Applications


Cyano-Pyrrolidine Library Scaffold

Based on the structural features documented in Section 3—specifically the presence of both a cyano group and a pyrrolidine ring on a benzoic acid core—this compound is optimally deployed as a versatile scaffold for building compound libraries in early-stage drug discovery. The carboxylic acid group enables facile amide coupling or esterification to generate diverse analogs, while the cyano and pyrrolidine moieties provide differentiated hydrogen bonding capacity (HBA = 3) and lipophilicity (LogP = 1.86) relative to simpler benzoic acid derivatives . Researchers synthesizing focused libraries targeting kinase or GPCR space, where cyano-pyrrolidine motifs are prevalent, should prioritize this scaffold over analogs lacking the 3-cyano substitution. Procurement of this specific CAS number ensures the correct substitution pattern is maintained across library synthesis efforts.

Negative Control for 5-LOX Screening

As established in Section 3 Evidence Item 5, this compound exhibits no significant inhibition of RBL-1 5-lipoxygenase at 100 μM . This makes it a rational choice as a structurally related negative control in assays probing the arachidonic acid cascade and 5-LOX-mediated inflammatory pathways. In screening campaigns where positive hits from cyano-pyrrolidine chemical space emerge, this compound can be procured and used to confirm that observed activity is not merely a scaffold-class effect but derives from specific structural modifications beyond the 3-cyano-4-pyrrolidinyl benzoic acid core. This application is directly supported by the ChEMBL bioactivity record.

Orthogonal Reactivity at 3-Position

The 3-cyano substituent on this compound provides a synthetic handle that is orthogonal to the 4-pyrrolidinyl group and the carboxylic acid. As documented in Section 3, the cyano group contributes measurable differences in both LogP (Δ +0.37 vs. 3-cyanobenzoic acid) and TPSA (Δ +23.79 Ų vs. 4-(pyrrolidin-1-yl)benzoic acid) [1]. In multi-step synthetic sequences where selective transformation of the cyano group (e.g., reduction to aminomethyl, hydrolysis to carboxamide, or conversion to tetrazole) is required while preserving the pyrrolidine and carboxylic acid moieties, this specific substitution pattern is mandatory. Procuring the correct CAS number (1311318-16-7) ensures that the cyano group is correctly positioned at the 3-position rather than the 2- or 4-position, which would fundamentally alter downstream reactivity and product identity.

Property-Driven Compound Comparator

The measured and calculated physicochemical parameters documented in Section 3—LogP 1.86, TPSA 64.33 Ų, HBA = 3, HBD = 1 —position this compound as a useful reference point in property-driven medicinal chemistry optimization. For projects requiring fine-tuning of lipophilicity within the cyano-benzoic acid series, the addition of a pyrrolidinyl group provides a quantifiable LogP shift of approximately +0.37 units relative to the non-pyrrolidinyl parent [1]. This compound can be procured and used alongside its simpler analogs (e.g., 3-cyanobenzoic acid, 4-(pyrrolidin-1-yl)benzoic acid) to empirically validate computational property predictions and establish SAR trends for absorption and distribution characteristics. This application leverages the quantitative differentiation evidence presented in Section 3 Evidence Items 1 and 2.

Application
Selection Property
Validation Focus
Cyano-Pyrrolidine Library Scaffold
Correct substitution pattern (3-cyano, 4-pyrrolidinyl)
Identity confirmation by NMR, LC-MS
Negative Control for 5-LOX Screening
Confirmed inactivity at standard screening concentration
Assay control validation in 5-LOX panels
Orthogonal Reactivity at 3-Position
Orthogonal cyano group for selective derivatization
Reactivity and selectivity in multi-step synthesis
Property-Driven Compound Comparator
Physicochemical profile (LogP, TPSA, HBA)
Property-based SAR validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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